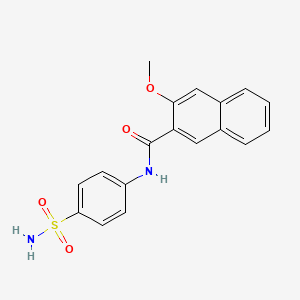

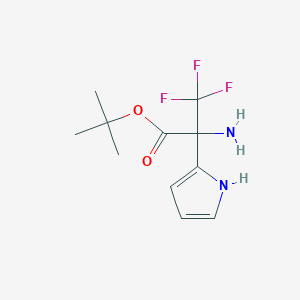

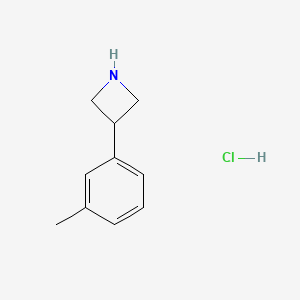

![molecular formula C11H14N2 B2616578 Spiro[indoline-3,3'-pyrrolidine] CAS No. 7198-72-3](/img/structure/B2616578.png)

Spiro[indoline-3,3'-pyrrolidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Spiro[indoline-3,3’-pyrrolidine]” is a type of spiro-heterocyclic compound . These compounds are important in drug design processes and have been the focus of significant attention due to their bioactivity against cancer cells, microbes, and various types of diseases affecting the human body .

Synthesis Analysis

Spiro[indoline-3,3’-pyrrolidine]-2’-ones were synthesized via a one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives . Moreover, the “thio” equivalent spiro[indoline-3,3’-pyrrolidine]-2’-thiones, for which the synthesis and properties were previously unreported, were also synthesized .

Molecular Structure Analysis

The molecular structure of “Spiro[indoline-3,3’-pyrrolidine]” is complex and unique. It is a subset of indole and forms the core building blocks of highly functionalized organic structures . The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .

Chemical Reactions Analysis

The chemical reactions involving “Spiro[indoline-3,3’-pyrrolidine]” are complex and varied. For instance, one-pot synthesis of spiro[indoline-3,2’-pyrrolidin]-ones was catalyzed by mesoporous molecular sieve MCM-41 .

Physical And Chemical Properties Analysis

“Spiro[indoline-3,3’-pyrrolidine]” has a molecular weight of 174.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 and a Complexity of 204 .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Spiro[indoline-3,3’-pyrrolidine] derivatives have garnered attention as potential drug candidates due to their unique structural features. Researchers have explored their interactions with aminergic G-protein coupled receptors (GPCRs). Notably, ligands derived from the 2’-phenylspiro[indoline-3,3’-pyrrolidin]-2-one scaffold exhibit submicromolar affinities towards the 5-HT6 receptor, making them promising leads for further optimization .

Synthetic Methodology and Chemical Diversity

Developing novel synthetic routes to spiro[indoline-3,3’-pyrrolidine] compounds remains an active area of research. Strategies for constructing the spiro ring system contribute to the molecular diversity of this class of alkaloids .

Asymmetric Synthesis and Stereochemistry

Recent advances in stereodivergent synthesis have enabled the preparation of fully substituted spiro[indoline-3,3’-pyrrolidine] derivatives. These methods allow access to various diastereomers, expanding the chemical toolbox for researchers .

Natural Product Isolation and Biological Activity

Spiropyrrolidinyl-oxindoles occur naturally in plants such as Gelsemium sempervirens and Rauwolfia. Their diverse biological activities, including anti-inflammatory, antiviral, and analgesic effects, warrant further exploration .

Orientations Futures

Propriétés

IUPAC Name |

spiro[1,2-dihydroindole-3,3'-pyrrolidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11/h1-4,12-13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNMVIZEDTXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,3'-pyrrolidine] | |

Q & A

Q1: What are the common synthetic approaches to spiro[indoline-3,3'-pyrrolidine] derivatives?

A: Several efficient synthetic routes have been developed, with a key strategy being the 1,3-dipolar cycloaddition reaction. For instance, researchers have utilized the reaction of azomethine ylides, generated in situ from sarcosine and paraformaldehyde, with various 3-methyleneoxindolines to synthesize a library of novel spiro[indoline-3,3'-pyrrolidine] derivatives []. Alternatively, a multicomponent reaction involving secondary α-amino acids like proline, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles provides another effective route to these compounds [].

Q2: How does the choice of catalyst influence the synthesis of these compounds?

A: Catalyst selection plays a crucial role in controlling the reaction pathway and selectivity. For example, gold(I) catalysis in the presence of Hantzsch ester (HEH) enables substitution-controlled synthesis, dictating whether spiro[indoline-3,3'-pyrrolidine] or spiro[indoline-3,3'-piperidine] derivatives are formed []. This control arises from the ability of the gold(I) catalyst to activate specific reaction sites and guide the cyclization process.

Q3: Can you elaborate on the use of computational chemistry in understanding the formation of spiro[indoline-3,3'-pyrrolidine]?

A: Density functional theory (DFT) calculations have proven invaluable in elucidating the mechanism of these cyclization reactions []. DFT helps in understanding the endo and exo selectivities observed during the formation of spiro[indoline-3,3'-pyrrolidine] derivatives by providing insights into the transition states and energy barriers involved in each pathway.

Q4: What are the potential biological activities reported for spiro[indoline-3,3'-pyrrolidine] derivatives?

A: Preliminary studies suggest that these compounds exhibit interesting biological activities, particularly as antimicrobial and acetylcholinesterase inhibitory agents []. Specifically, some synthesized spiro[indoline-3,3'-pyrrolidine] derivatives demonstrated potent inhibition against acetylcholinesterase, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting potential applications in Alzheimer's disease treatment.

Q5: Are there studies exploring the structure-activity relationship (SAR) of these compounds?

A: While detailed SAR studies are still emerging, preliminary investigations indicate that substituents on the spiro[indoline-3,3'-pyrrolidine] scaffold can significantly impact biological activity []. Further research is crucial to establish definitive structure-activity relationships and optimize these compounds for specific therapeutic targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

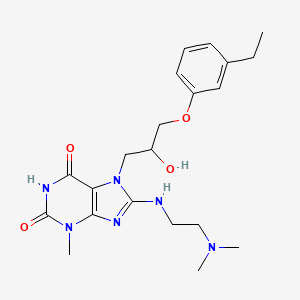

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)

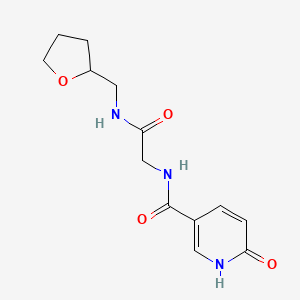

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616504.png)

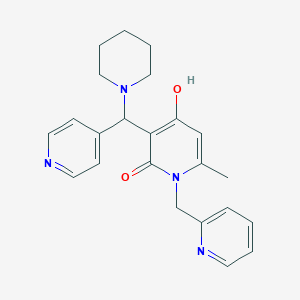

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2616506.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)